5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Lipophilicity Drug Design Medicinal Chemistry

5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1256820-22-0) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group at the 5-position and a carboxylic acid at the 3-position. This structure places it within a broader class of kinase inhibitor scaffolds , where the 5-CF3 substituent is a critical determinant of its physicochemical and biological profile, fundamentally distinguishing it from non-fluorinated or halogenated analogs like 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-08-4) and 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 916325-85-4).

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
Cat. No. B8229797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(7(15)16)13-14-6(4)12-2-3/h1-2H,(H,15,16)(H,12,13,14)
InChIKeyPMYYJJWGCFOXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: Core Scaffold Identifiers and Key Physicochemical Differentiators


5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1256820-22-0) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group at the 5-position and a carboxylic acid at the 3-position . This structure places it within a broader class of kinase inhibitor scaffolds [1], where the 5-CF3 substituent is a critical determinant of its physicochemical and biological profile, fundamentally distinguishing it from non-fluorinated or halogenated analogs like 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-08-4) and 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 916325-85-4).

Why 5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Cannot Be Substituted by Generic Analogs


Interchanging pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives without considering the 5-position substituent is a high-risk strategy due to the profound impact of the trifluoromethyl group on molecular properties. The 5-CF3 group dramatically alters lipophilicity, acidity, and metabolic stability compared to the unsubstituted (5-H) or halogenated (e.g., 5-Br) analogs [1]. These differences directly affect downstream reactivity in amide coupling, pharmacokinetic profiles of final compounds, and target binding affinity. A simple 5-H or 5-Br analog will not replicate the electron-withdrawing and steric effects of the CF3 group, leading to divergent biological outcomes and synthetic utility, as quantified below.

Quantitative Differentiation Evidence for 5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid


Enhanced Lipophilicity vs. Unsubstituted Parent Scaffold

The introduction of the 5-CF3 group significantly increases the compound's lipophilicity, a key parameter for membrane permeability. The clogP (calculated partition coefficient) for 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is predicted to be ~1.5, compared to 0.66 for the unsubstituted 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid . This over 2-fold increase in logP suggests superior passive permeability, a critical advantage for intracellular target engagement.

Lipophilicity Drug Design Medicinal Chemistry

Modulated Acidity for Optimized Reactivity vs. 5-Bromo Analog

The strong electron-withdrawing effect of the 5-CF3 group lowers the pKa of the carboxylic acid, influencing its reactivity in key transformations like amide bond formation. The predicted pKa for the target compound is approximately 3.1, compared to 3.5 for the 5-bromo analog . This difference in acidity can be leveraged to achieve higher conversion rates in HATU- or EDC-mediated couplings under mildly basic conditions, providing a measurable synthetic advantage.

Reactivity Amide Coupling Synthetic Chemistry

Metabolic Stability Advantage from Blocked Cytochrome P450 Oxidation Site

The 5-position of the pyrazolo[3,4-b]pyridine core is a known site for cytochrome P450-mediated oxidation. Substitution with a metabolically stable trifluoromethyl group blocks this metabolic soft spot. This principle is well-documented in medicinal chemistry, where CF3 substitution is a standard tactic to improve metabolic stability and half-life [1]. In contrast, the unsubstituted 5-H analog is susceptible to oxidative metabolism at this position, potentially leading to rapid clearance.

Metabolic Stability Pharmacokinetics Drug Metabolism

High-Value Application Scenarios for 5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in R&D


Kinase Inhibitor Library Design Requiring High Cellular Permeability

For medicinal chemistry programs targeting intracellular kinases, the elevated lipophilicity (clogP ~1.5) of the 5-CF3 scaffold directly translates to higher probability of cell permeability compared to the non-fluorinated parent (clogP 0.66). Procurement should prioritize this compound when the assay readout depends on intracellular target modulation, as it avoids the additional synthetic burden of post-hoc ester prodrug strategies.

Parallel Medicinal Chemistry for Metabolic Stability Optimization

In lead optimization phases where improving metabolic stability is a primary goal, this compound serves as a logic-designed 'blocked scaffold'. By pre-installing the CF3 group at the metabolically labile 5-position, it allows SAR exploration of other ring systems without the confounding factor of rapid CYP450-mediated clearance at this site, as supported by class-level evidence.

Synthetic Methodology Development for Hindered Acid Couplings

The lower predicted pKa (~3.1) of this acid, compared to halogenated analogs (e.g., 5-Br, pKa ~3.5), makes it a valuable benchmark substrate for developing and optimizing novel amide coupling reagents or reaction conditions. Its enhanced acidity can facilitate coupling with sterically hindered or less nucleophilic amines, serving as a superior model substrate for reaction development.

Quote Request

Request a Quote for 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.